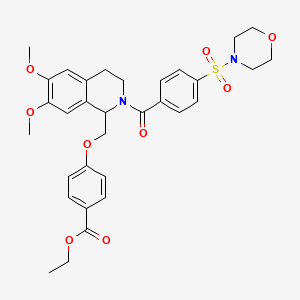![molecular formula C23H22FN3O4S B11210859 (Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11210859.png)
(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE is a complex organic molecule that features a combination of fluorophenyl, thienopyrazole, and trimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the thienopyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl halide reacts with the thienopyrazole intermediate.
Attachment of the trimethoxyphenyl group: This is usually done via a coupling reaction, such as a Suzuki or Heck coupling, using a palladium catalyst.
Formation of the enamide linkage: The final step involves the condensation of the intermediate with an appropriate amide or ester under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
(2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its electronic properties could be explored for use in organic semiconductors or photovoltaic cells.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
作用機序
The mechanism by which (2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
類似化合物との比較
Similar Compounds
- (2Z)-N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE
- (2Z)-N-[2-(4-METHOXYPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE
Uniqueness
The presence of the fluorophenyl group in (2Z)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
特性
分子式 |
C23H22FN3O4S |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
(Z)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H22FN3O4S/c1-29-19-10-14(11-20(30-2)22(19)31-3)4-9-21(28)25-23-17-12-32-13-18(17)26-27(23)16-7-5-15(24)6-8-16/h4-11H,12-13H2,1-3H3,(H,25,28)/b9-4- |
InChIキー |
KSVAXUIERUPYLN-WTKPLQERSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210778.png)

![1-(3-chloro-4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210782.png)
![2-Ethyl-4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1,4-benzoxazin-3-one](/img/structure/B11210786.png)
![N,N-diethyl-2-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylethanaminium](/img/structure/B11210793.png)
![N-(4-fluorobenzyl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11210795.png)
![{[(3Z)-5-(Morpholine-4-sulfonyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11210797.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11210798.png)
![(4-Chloro-phenyl)-[4-(1-ethyl-1H-benzoimidazol-2-yl)-piperazin-1-yl]-methanone](/img/structure/B11210804.png)
![3-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B11210810.png)
![4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione](/img/structure/B11210833.png)
![3-[2-(4-chlorophenyl)ethyl]-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11210844.png)
![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11210850.png)
![1-(2,3-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11210854.png)
